![molecular formula C19H22FN3O2S B2579393 2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009543-32-1](/img/structure/B2579393.png)
2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl group, a fluorophenyl group, and a thieno[3,4-c]pyrazole ring . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains a cyclohexyl ring, a fluorophenyl group, and a thieno[3,4-c]pyrazole ring . The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the fluorophenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the specific arrangement of the rings and functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives demonstrates their utility in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes are characterized by their unique structural properties and have been shown to exhibit significant antioxidant activity, as demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates their potential applications in medicinal chemistry and antioxidant research (Chkirate et al., 2019).
Anti-inflammatory and Antitumor Activities
Another study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives highlighted their anti-inflammatory and antitumor activities. Some derivatives showed significant activity, pointing towards the potential therapeutic applications of such compounds in treating inflammation and cancer (Sunder & Maleraju, 2013).
Antimicrobial Evaluation
The synthesis of heterocyclic compounds incorporating sulfamoyl moiety demonstrates their potential as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various microorganisms. This research opens avenues for the development of new antimicrobial agents to combat resistant bacterial and fungal infections (Darwish et al., 2014).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings indicate the potential of such compounds in developing new insecticides for agricultural use, highlighting the versatility of these compounds in various scientific and practical applications (Fadda et al., 2017).
properties
IUPAC Name |
2-cyclohexyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVOBGKFYUUCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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